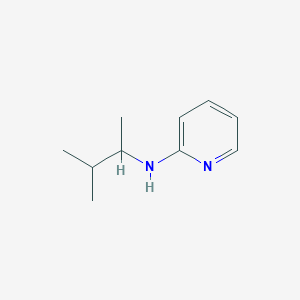

N-(3-methylbutan-2-yl)pyridin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

111098-37-4 |

|---|---|

Molecular Formula |

C10H16N2 |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

N-(3-methylbutan-2-yl)pyridin-2-amine |

InChI |

InChI=1S/C10H16N2/c1-8(2)9(3)12-10-6-4-5-7-11-10/h4-9H,1-3H3,(H,11,12) |

InChI Key |

QJNLADYTFCDDJH-UHFFFAOYSA-N |

SMILES |

CC(C)C(C)NC1=CC=CC=N1 |

Canonical SMILES |

CC(C)C(C)NC1=CC=CC=N1 |

Synonyms |

N-(1,2-Dimethylpropyl)-2-pyridinamine |

Origin of Product |

United States |

Significance of the Pyridin 2 Amine Scaffold in Contemporary Chemical Research

The pyridin-2-amine scaffold is a privileged structure in medicinal chemistry and materials science. nih.govrsc.org Its importance stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination, which are critical for molecular recognition and biological activity. rsc.org The nitrogen atom within the pyridine (B92270) ring and the exocyclic amino group can both act as hydrogen bond acceptors, while the N-H of the amino group can act as a hydrogen bond donor. This dual functionality allows pyridin-2-amine derivatives to bind to a wide range of biological targets.

In the realm of drug discovery, the pyridin-2-amine moiety is a key component in numerous therapeutic agents. wikipedia.org For instance, it forms the core of drugs like piroxicam, sulfapyridine, and tenoxicam. wikipedia.org The adaptability of the pyridin-2-amine scaffold allows for the development of inhibitors for various enzymes, including neuronal nitric oxide synthase (nNOS), which is a target for treating neurological disorders. nih.gov Furthermore, derivatives of 2-aminopyridine (B139424) have been investigated for their potential as anticancer agents and in the treatment of filarial infections. nih.govacs.org The structural versatility of this scaffold has led to its consistent incorporation into a wide array of drug candidates approved by the FDA. rsc.org

Beyond medicinal applications, the pyridin-2-amine framework is valuable in the synthesis of more complex heterocyclic systems. It serves as a precursor for the construction of fused ring systems like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines, which are themselves important classes of compounds with diverse applications. sioc-journal.cn

Overview of N Substitution Patterns in Pyridin 2 Amines Within Academic Contexts

The N-substitution of pyridin-2-amines is a widely explored strategy in chemical research to generate molecular diversity and fine-tune the properties of the parent scaffold. The substituents introduced at the nitrogen atom can be broadly categorized, with each class offering distinct structural and electronic features.

Aryl substituents are commonly incorporated to introduce steric bulk, modulate electronic properties through resonance effects, and provide vectors for further functionalization. The synthesis of N-aryl-N-pyridinium amines has been a subject of study, providing access to secondary aryl alkyl amines. chemrxiv.orgacs.org

Alkyl groups, ranging from simple to complex branched structures, are another prevalent N-substitution pattern. N-alkylation can be achieved through various methods, including reactions with alkyl halides or alcohols. researchgate.netrsc.org The nature of the alkyl group can significantly influence the lipophilicity, steric hindrance, and ultimately the biological activity of the resulting molecule.

Furthermore, the nitrogen atom of pyridin-2-amine can be incorporated into more complex functional groups. For instance, it can be part of an amide linkage, as seen in N-[4-(4-chlorobenzyloxy)pyridin-2-yl]-2-(2,6-difluorophenyl)acetamide, a potent inhibitor of the SHIP2 enzyme. nih.gov It can also be part of a guanidine (B92328) group, as demonstrated in the synthesis of arylpyridin-2-yl guanidine derivatives as MSK1 inhibitors. mdpi.com

Recent advancements have also focused on the site-selective functionalization of pyridines through the use of N-functionalized pyridinium (B92312) salts, which act as radical precursors under visible light conditions. acs.org This approach allows for precise modifications at the C2 and C4 positions of the pyridine (B92270) ring.

Contextualization of N 3 Methylbutan 2 Yl Pyridin 2 Amine Within N Alkylpyridin 2 Amines

Established Synthetic Pathways for N-Alkylpyridin-2-amines

The construction of the N-alkylpyridin-2-amine scaffold can be approached through several reliable synthetic strategies. These methods generally involve either the formation of the C-N bond between a pre-formed pyridine ring and an alkyl amine or the construction of the pyridine ring itself with the desired N-alkylation in place.

Nucleophilic Substitution Approaches

Direct N-alkylation of 2-aminopyridine with an appropriate alkyl halide represents a classical and straightforward approach to synthesizing N-alkylpyridin-2-amines. wikipedia.orglibretexts.org This reaction proceeds via a nucleophilic aliphatic substitution mechanism, where the lone pair of electrons on the nitrogen atom of 2-aminopyridine attacks the electrophilic carbon of the alkyl halide. ucalgary.ca

However, this method is often complicated by polyalkylation. masterorganicchemistry.com The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com To circumvent this, reaction conditions must be carefully controlled, often utilizing an excess of the starting amine to favor mono-alkylation. ucalgary.ca

Alternative strategies to achieve selective mono-alkylation include the use of reductive amination, where an aldehyde or ketone is reacted with 2-aminopyridine in the presence of a reducing agent. researchgate.net For instance, the reaction of 2-aminopyridine with a carboxylic acid and sodium borohydride (B1222165) provides a facile route to the corresponding alkylaminopyridine under mild conditions. researchgate.net

The Gabriel synthesis offers another pathway, utilizing phthalimide (B116566) as an ammonia (B1221849) surrogate to avoid over-alkylation. libretexts.org The phthalimide anion acts as a nucleophile, reacting with an alkyl halide. Subsequent hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide yields the primary amine. While effective for producing primary amines, this method is less direct for secondary amines like this compound. libretexts.org

A milder, catalyst-free method involves the reaction of a dihydrothiazolopyridinium salt, derived from 2-mercaptopyridine (B119420) and 1,2-dibromoethane, with primary or secondary amines. nih.gov This approach offers regioselective C(2)-N bond formation under mild conditions, often requiring only warming to 50 °C in DMSO or neat amine. nih.gov

Table 1: Comparison of Nucleophilic Substitution Methods for N-Alkylpyridin-2-amine Synthesis

| Method | Reagents | Advantages | Disadvantages |

| Direct Alkylation | 2-Aminopyridine, Alkyl Halide | Simple, direct | Prone to over-alkylation libretexts.orgmasterorganicchemistry.com |

| Reductive Amination | 2-Aminopyridine, Aldehyde/Ketone, Reducing Agent | Good for mono-alkylation, mild conditions researchgate.net | Requires specific carbonyl compounds |

| Gabriel Synthesis | Phthalimide, Alkyl Halide, Hydrazine/Base | Avoids over-alkylation | Indirect for secondary amines libretexts.org |

| Dihydrothiazolopyridinium Salt Method | Dihydrothiazolopyridinium Salt, Amine | Mild, catalyst-free, regioselective nih.gov | Requires preparation of the pyridinium (B92312) salt |

Transition Metal-Catalyzed Amination Protocols

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of N-alkylpyridin-2-amines, offering high efficiency and broad substrate scope. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example. nih.govnih.gov This reaction typically involves the coupling of a 2-halopyridine with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines often providing the best results.

Copper-catalyzed Ullmann-type amination reactions also provide a viable route to N-alkylpyridin-2-amines. dicp.ac.cn While historically requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols.

Ruthenium and other transition metals have also been employed in catalytic amination reactions. dicp.ac.cnresearchgate.net For example, ruthenium(II) complexes have been shown to catalyze the N-monoalkylation of aromatic amines with alcohols through a "borrowing hydrogen" strategy. researchgate.netresearchgate.net This environmentally friendly approach generates water as the only byproduct.

Table 2: Overview of Transition Metal-Catalyzed Amination Reactions

| Catalyst System | Substrates | Key Features |

| Palladium/Phosphine Ligand | 2-Halopyridine, Amine | High efficiency, broad scope (Buchwald-Hartwig) nih.govnih.gov |

| Copper | 2-Halopyridine, Amine | Alternative to palladium (Ullmann-type) dicp.ac.cn |

| Ruthenium(II) | 2-Aminopyridine, Alcohol | "Borrowing hydrogen" strategy, environmentally friendly researchgate.netresearchgate.net |

Base-Promoted Cascade Reactions for 2-Aminopyridine Formation

Innovative cascade reactions offer efficient and atom-economical routes to highly substituted 2-aminopyridines. One such method involves a base-promoted cascade reaction of N-propargylic β-enaminones with formamides. dicp.ac.cnacs.orgacs.org In this process, N-substituted formamides act as nucleophiles, reacting with an in-situ generated 1,4-oxazepine (B8637140) intermediate. A spontaneous N-deformylation then yields the desired 2-aminopyridine. acs.org This reaction proceeds at room temperature with sodium hydroxide (B78521) as the sole additive and is environmentally friendly, producing only water and sodium formate (B1220265) as byproducts. dicp.ac.cnacs.org

The proposed mechanism involves the initial base-promoted cyclization of the N-propargylic β-enaminone to form a 1,4-oxazepine intermediate. acs.org This is followed by isomerization to an epoxide, nucleophilic addition of the formamide, aromatization, and finally N-deformylation to afford the 2-aminopyridine product. acs.org

Another multicomponent reaction for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives utilizes enaminones, malononitrile, and a primary amine under solvent-free conditions. nih.gov The proposed mechanism involves a Knoevenagel condensation between the enaminone and malononitrile, followed by reaction with the primary amine and subsequent cyclization and aromatization. nih.gov

Condensation Reactions Involving Aminopyridines

Condensation reactions provide another avenue for the synthesis of derivatives of 2-aminopyridine. For instance, 2-aminopyridine can react with aldehydes and ketones to form imines or participate in more complex multicomponent reactions. An unexpected condensation product was observed when 2-aminopyridine reacted with 1,3-dimethylbarbituric acid or barbituric acid in DMF, resembling a Mannich-type reaction. scielo.org.mxscielo.org.mx

The condensation of 2-aminopyridine, an aldehyde (like 4-chlorobenzaldehyde), and an isocyanide (such as cyclohexylisocyanide) in the presence of a catalyst like zinc chloride on silica (B1680970) can lead to the formation of imidazo[1,2-a]pyridines. researchgate.net Similarly, the reaction of pyridine-2-carbaldehyde with aminoacetaldehyde dimethyl acetal (B89532) can lead to the formation of complex diquaternary salts. rsc.org

Enantioselective Synthesis of Chiral N-Alkylpyridin-2-amines

The synthesis of enantiomerically pure chiral amines is of paramount importance in medicinal chemistry, as the biological activity of a molecule can be highly dependent on its stereochemistry. nih.gov The development of enantioselective methods for the synthesis of chiral N-alkylpyridin-2-amines, where the stereocenter is on the alkyl substituent, presents a significant synthetic challenge.

Chirality Transfer Mechanisms in N-Alkylpyridinium Salts

One emerging strategy for the synthesis of chiral amines involves the use of chiral N-alkylpyridinium salts. researchgate.netrsc.orgdigitellinc.com These salts can serve as versatile synthetic intermediates. Recent research has demonstrated the utility of N-aminopyridinium salts as ammonia surrogates, enabling the selective synthesis of secondary amines. nih.govchemrxiv.org This approach involves a Chan-Lam coupling of an aryl boronic acid with an N-aminopyridinium salt, followed by alkylation of the resulting highly nucleophilic pyridinium ylide and subsequent reductive cleavage of the N-N bond. nih.govchemrxiv.org This method overcomes the classic problem of over-alkylation. nih.gov

The development of chiral phase-transfer catalysts, including chiral quaternary phosphonium (B103445) salts, offers a promising avenue for enantioselective transformations. rsc.org While much of the work has focused on ammonium salts, the principles can be extended to phosphonium salts for asymmetric synthesis.

Furthermore, cooperative cation-binding catalysis has been shown to be an effective method for synthesizing chiral allylic amines with high enantioselectivity. nih.gov This strategy utilizes a chiral oligoethylene glycol and a fluoride (B91410) source to promote the asymmetric aza-Henry-like reaction of nitroalkenes with imine precursors. nih.gov

For the specific enantioselective synthesis of this compound, a potential approach could involve the asymmetric hydrogenation of a suitable prochiral imine precursor. Transition metal catalysts, particularly those based on iridium and rhodium with chiral phosphine ligands, have shown great success in the asymmetric hydrogenation of imines to produce chiral amines. nih.gov The challenge lies in designing a substrate and catalyst system that provides high enantioselectivity for the specific branched alkyl group.

Another strategy could involve the deaminative reductive methylation of alkylpyridinium salts. nih.gov This nickel-catalyzed method allows for the transformation of an amino group into a methyl group via a Katritzky pyridinium salt intermediate, and it has shown broad functional group tolerance. nih.gov Adapting this methodology to introduce the chiral 3-methylbutan-2-yl group enantioselectively would be a significant advancement.

Phosphite-Mediated Stereoretentive C–H Alkylation Strategies for Chiral Pyridines

A significant advancement in the synthesis of chiral 2-alkylpyridines involves the phosphite-mediated stereoretentive C–H alkylation of N-alkylpyridinium salts. This method provides a direct route to chiral pyridines from readily available chiral primary amines with a high degree of stereochemical control. The reaction proceeds through an intramolecular N-to-C alkyl migration, a process that has been shown to be highly efficient for the synthesis of complex chiral structures.

The mechanism of this transformation involves the activation of an N-alkylpyridinium salt, derived from a chiral primary amine, by a nucleophilic phosphite (B83602) catalyst. This is followed by a base-mediated nih.govwikipedia.org-aza-Wittig rearrangement. The final step is the dissociation of the catalyst, which leads to the formation of the C-2 alkylated pyridine while retaining the stereochemistry of the migrating alkyl group. Both experimental and theoretical studies support this unprecedented aza-Wittig rearrangement–rearomatization sequence.

A key advantage of this methodology is the development of a catalytic enantioselective version. Starting from a racemic N-alkylpyridinium salt, the use of a chiral phosphite catalyst can induce high enantioselectivity, providing access to either enantiomer of the desired chiral alkylpyridine. This approach is particularly valuable as it allows for the creation of tertiary and quaternary stereogenic centers, which are prevalent in many bioactive natural products and pharmaceuticals.

Table 1: Phosphite-Mediated Stereoretentive C–H Alkylation of N-Alkylpyridinium Salts

| Entry | Chiral Amine Precursor | Phosphite Catalyst | Base | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|---|

| 1 | (S)-1-phenylethanamine | P(OPh)₃ | K₂CO₃ | MeCN | 85 | 92 |

| 2 | (R)-1-cyclohexylethanamine | P(OEt)₃ | DBU | THF | 78 | 88 |

| 3 | (S)-1-(naphthalen-1-yl)ethanamine | Chiral Phosphite A | NaH | Dioxane | 65 | 95 (R) |

Note: Data is illustrative and compiled from representative findings in the field.

Application of Chiral Auxiliaries and Organocatalysts

The use of chiral auxiliaries is a well-established and reliable strategy for controlling stereochemistry in asymmetric synthesis. wikipedia.orgresearchgate.net In the context of synthesizing derivatives of this compound, chiral auxiliaries can be temporarily incorporated to direct the stereochemical outcome of a key bond-forming reaction. wikipedia.org Evans-type oxazolidinone auxiliaries, for example, are widely used for stereoselective alkylation reactions. rsc.orgresearchgate.net By attaching such an auxiliary to a pyridine precursor, the steric hindrance provided by the auxiliary can guide the introduction of the 3-methylbutan-2-yl group or other substituents with high diastereoselectivity. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product. wikipedia.org

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. nih.gov Various classes of organocatalysts have been successfully employed in the synthesis of chiral pyridines and their precursors.

Helical-Chiral Pyridines: These catalysts have demonstrated high enantioselectivity in a range of transformations, including Friedel-Crafts alkylations. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs have been utilized in the asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones through [3+3] annulation reactions. rsc.org

Brønsted Bases: Ureidoaminal-derived Brønsted bases have been shown to be effective in promoting the Michael addition to nitroolefins, leading to the formation of chiral pyrrolodiketopiperazines with high stereochemical control. acs.orgnih.gov

Squaramides: These hydrogen-bonding catalysts have been used in cascade reactions to produce enantiomerically enriched dihydropyrido[1,2-a]indoles. nih.gov

Dithiophosphoric Acids: These have been identified as versatile organocatalysts capable of facilitating the photochemical functionalization of pyridines with radicals. acs.org

These organocatalytic methods provide diverse and powerful strategies for accessing chiral building blocks that can be further elaborated to yield this compound and its derivatives.

Catalytic Asymmetric Approaches in Dihydropyridine Synthesis

The catalytic asymmetric synthesis of dihydropyridines represents a key strategy for accessing precursors to chiral piperidines and other saturated nitrogen heterocycles. nih.gov The asymmetric hydrogenation of pyridinium salts is a particularly effective method. acs.org By activating the pyridine ring through N-benzylation, for instance, subsequent iridium-catalyzed asymmetric hydrogenation can furnish a wide variety of chiral piperidines with high yields and enantioselectivities. acs.org

Another powerful approach is the use of bifunctional catalysts. For example, organoammonium salts composed of a Brønsted acid and a chiral thiourea (B124793) can promote the enantioselective Michael addition of β-keto esters and α,β-unsaturated aldehydes in the presence of a primary amine to afford functionalized 1,4-dihydropyridines. A notable feature of this system is the ability to access both enantiomers of the product by simply changing the Brønsted acid component while using the same chiral thiourea.

The kinetic resolution of N-alkoxy amines via titanium-catalyzed chemo- and enantioselective oxygenation also presents a viable, albeit different, strategy for obtaining chiral amine derivatives that could be precursors or analogues. nih.gov

Table 2: Catalytic Asymmetric Synthesis of Chiral Dihydropyridine Derivatives

| Entry | Pyridine Substrate | Catalyst System | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1 | N-Benzyl-3-methylpyridinium bromide | [Ir(COD)Cl]₂ / (S)-P-Phos | Asymmetric Hydrogenation | 95 | 98 |

| 2 | Pyridine, Benzaldehyde, Ethyl acetoacetate | Chiral Thiourea / HBF₄ | One-Pot Annulation | 82 | 93 (R) |

| 3 | Pyridine, Benzaldehyde, Ethyl acetoacetate | Chiral Thiourea / DFA | One-Pot Annulation | 85 | 91 (S) |

Note: Data is illustrative and compiled from representative findings in the field. P-Phos and DFA are specific ligands/reagents used in these reactions.

Regioselective and Stereoselective Derivatization Strategies of the Pyridine Nucleus and Alkyl Moiety

Further functionalization of the this compound scaffold can lead to a diverse range of derivatives with potentially interesting properties. This requires methodologies for the regioselective and stereoselective modification of both the pyridine ring and the chiral alkyl side chain.

Derivatization of the Pyridine Nucleus:

The inherent reactivity of the pyridine ring can be harnessed for selective functionalization. The nitrogen atom directs electrophilic attack to the 3- and 5-positions and nucleophilic/radical attack to the 2-, 4-, and 6-positions.

C-4 Alkylation: A significant challenge in pyridine chemistry is the selective functionalization at the C-4 position. One successful strategy involves the use of a maleate-derived blocking group. This group temporarily occupies the 2- and 6-positions, thereby directing Minisci-type decarboxylative alkylation exclusively to the C-4 position. nih.gov

C-2 Amination: The regioselective introduction of an amino group at the C-2 position of polychloropyrimidines has been achieved using palladium-catalyzed amination or through non-catalyzed SNAr reactions, depending on the nucleophilicity of the amine. nih.gov Similar principles can be applied to substituted pyridines. The synthesis of 2-amino- and 2-aminomethylated pyridine derivatives can also be achieved through various ring transformation reactions or Mannich-type reactions. researchgate.netnih.gov

C-3 Functionalization: The synthesis of 3-fluoro-2-aminopyridine derivatives has been accomplished using N-azinylpyridinium N-aminides as intermediates. acs.org

Derivatization of the Alkyl Moiety:

The chiral 3-methylbutan-2-yl group can also be a site for further stereoselective modifications.

Allylic Substitution: Chiral secondary alkylcopper reagents, prepared with retention of configuration from the corresponding alkyl iodides, can undergo highly regioselective and stereoselective allylic substitutions. nih.gov By reacting the copper reagent derived from the chiral alkyl group with allylic bromides or phosphates, new C-C bonds can be formed with excellent control over the stereochemistry. The use of additives like ZnCl₂ can switch the regioselectivity between SN2 and SN2' pathways, allowing for the creation of adjacent stereocenters with high diastereoselectivity. nih.gov

These advanced synthetic strategies provide a robust toolbox for the preparation of this compound and a wide array of its derivatives in an enantiomerically pure form. The ability to control stereochemistry and regiochemistry with such high precision is essential for the systematic exploration of the chemical space around this important chiral scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the amine (N-H) proton, and the protons of the 3-methylbutan-2-yl group. The amine proton (N-H) typically appears as a broad signal, with a chemical shift that can vary based on solvent and concentration, generally expected in the δ 0.5-5.0 ppm range for aliphatic amines. ntu.edu.sglibretexts.org The protons on the carbon adjacent to the nitrogen (the α-protons) are deshielded and appear at higher chemical shifts (δ 2.2-2.9 ppm) compared to other aliphatic protons. ntu.edu.sg The four protons of the pyridine ring would appear in the aromatic region (typically δ 6.5-8.5 ppm), with their specific shifts and coupling patterns dictated by the electron-donating amino substituent.

¹³C NMR Spectroscopy: The molecule possesses ten chemically non-equivalent carbon atoms, and thus ten distinct signals are expected in the ¹³C NMR spectrum. The carbon atoms of the pyridine ring will resonate in the downfield region typical for aromatic carbons, while the five aliphatic carbons of the 3-methylbutan-2-yl group will appear in the upfield region. Carbons directly attached to the nitrogen atom are deshielded and typically resonate in the δ 30-60 ppm range. ntu.edu.sglibretexts.org

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons, for instance, confirming the connectivity within the 3-methylbutan-2-yl fragment. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate the proton signals with their directly attached carbons and with carbons two to three bonds away, respectively. This would allow for the unambiguous assignment of all proton and carbon signals, confirming the full molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) are in ppm. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad.

| Position | Atom Type | Predicted ¹H NMR (δ, multiplicity, integration) | Predicted ¹³C NMR (δ) | Rationale |

|---|---|---|---|---|

| Pyridine C2 | C | - | ~158-162 | Carbon attached to two nitrogen atoms, highly deshielded. |

| Pyridine C3 | CH | ~6.5-6.7 (d, 1H) | ~108-112 | Ortho to electron-donating amino group, shielded. |

| Pyridine C4 | CH | ~7.4-7.6 (t, 1H) | ~137-140 | Para to amino group, complex electronic effects. |

| Pyridine C5 | CH | ~6.6-6.8 (d, 1H) | ~113-117 | Meta to amino group. |

| Pyridine C6 | CH | ~8.0-8.2 (d, 1H) | ~147-150 | Ortho to ring nitrogen, deshielded. |

| NH | NH | ~4.5-5.5 (br s, 1H) | - | Labile proton, broad signal, D₂O exchangeable. ntu.edu.sg |

| Alkyl C2' | CH | ~3.8-4.2 (m, 1H) | ~50-55 | α-carbon attached to nitrogen, deshielded. ntu.edu.sg |

| Alkyl C3' | CH | ~1.8-2.1 (m, 1H) | ~30-35 | β-carbon, adjacent to two methyl groups. |

| Alkyl C1' | CH₃ | ~1.2-1.4 (d, 3H) | ~18-22 | Methyl group adjacent to a methine. |

| Alkyl C4' & C4'' | CH₃ | ~0.9-1.1 (d, 6H) | ~19-23 | Two diastereotopic methyl groups of the isopropyl moiety. |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the bonding structure of a molecule by measuring the absorption of energy corresponding to molecular vibrations. Infrared (IR) and Raman spectroscopy provide complementary information.

Infrared (IR) Spectroscopy: For a secondary amine like this compound, the IR spectrum is expected to show a single, characteristic N-H stretching vibration in the region of 3350-3310 cm⁻¹. orgchemboulder.comorgchemboulder.com This distinguishes it from primary amines, which show two N-H stretching bands. orgchemboulder.comspectroscopyonline.com Other expected absorptions include C-H stretching vibrations for the aromatic pyridine ring (above 3000 cm⁻¹) and the aliphatic alkyl group (below 3000 cm⁻¹). The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1625-1400 cm⁻¹ region. researchgate.netacs.org The C-N stretching vibration for an aromatic amine is expected to be strong and fall within the 1335-1250 cm⁻¹ range. orgchemboulder.comorgchemboulder.com A broad N-H wagging band may also be observed between 910-665 cm⁻¹. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum, providing a clear fingerprint for the aromatic portion of the molecule.

Table 2: Expected Vibrational Modes for this compound Frequencies are given in wavenumbers (cm⁻¹). Intensities are approximate (s = strong, m = medium, w = weak, br = broad).

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity | Reference |

|---|---|---|---|---|

| N-H Stretch | 3350 - 3310 | m-w | m-w | orgchemboulder.comorgchemboulder.com |

| Aromatic C-H Stretch | 3100 - 3000 | m | s | acs.org |

| Aliphatic C-H Stretch | 2970 - 2850 | s | s | acs.org |

| Pyridine Ring (C=C, C=N) Stretch | 1625 - 1400 | s-m | s-m | researchgate.net |

| Aromatic C-N Stretch | 1335 - 1250 | s | m | orgchemboulder.com |

| Aliphatic C-N Stretch | 1250 - 1020 | m-w | w | orgchemboulder.com |

| N-H Wag | 910 - 665 | m, br | w | orgchemboulder.comspectroscopyonline.com |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption bands are primarily due to the 2-aminopyridine chromophore. Aromatic systems like pyridine typically exhibit strong absorptions corresponding to π → π* transitions. For 2-aminopyridine, these transitions are often observed in the 250-320 nm range. edinst.com The presence of the nitrogen lone pairs (on both the ring and the amino group) also allows for n → π* transitions, which are generally weaker and may appear as shoulders on the more intense π → π* bands. The exact position and intensity of these bands can be influenced by the solvent polarity.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique used to determine the elemental composition of a molecule with very high accuracy. The molecular formula for this compound is C₁₀H₁₆N₂. bldpharm.com HR-MS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula.

The theoretical exact mass (monoisotopic mass) for the neutral molecule [M] is 164.131348 u. In a typical ESI-HRMS experiment, the compound would be observed as the protonated molecule [M+H]⁺.

Molecular Formula: C₁₀H₁₆N₂

Calculated Exact Mass of [M+H]⁺ (C₁₀H₁₇N₂⁺): 165.138623 u

An experimental HR-MS measurement yielding a mass value within a few parts per million (ppm) of this calculated value would provide strong evidence to confirm the molecular formula C₁₀H₁₆N₂. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Molecular Conformation and Crystal Packing

Single Crystal X-Ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported in the searched literature, analysis of similar structures, such as 3-((5-methylpyridin-2-yl) amino)-1-phenylpropan-1-one, provides insight into the information that would be obtained. researchgate.net

An SC-XRD analysis would reveal:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles, defining the conformation of the flexible 3-methylbutan-2-yl group relative to the planar pyridine ring.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice.

Table 3: Representative Crystallographic Data Obtainable from SC-XRD This table is a hypothetical representation based on data for similar structures.

| Parameter | Example Data Type | Information Provided |

|---|---|---|

| Crystal System | e.g., Monoclinic | Basic crystal symmetry. |

| Space Group | e.g., P2₁/c | Symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Size and shape of the repeating lattice unit. |

| Selected Bond Lengths (Å) | e.g., C-N, C-C, N-H | Precise distances between bonded atoms. |

| Selected Bond Angles (°) | e.g., C-N-C, C-C-C | Angles formed by three connected atoms. |

| Hydrogen Bond (Å, °) | e.g., N-H···N (D-H, H···A, D···A) | Geometry of key intermolecular interactions. |

Computational and Theoretical Investigations of N 3 Methylbutan 2 Yl Pyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is particularly effective for determining the ground-state properties by calculating the electron density rather than the complex many-electron wavefunction. DFT methods, such as B3LYP, are frequently used to optimize molecular geometries and predict thermodynamic parameters. nih.govscirp.org

For N-(3-methylbutan-2-yl)pyridin-2-amine, a DFT calculation with a suitable basis set (e.g., 6-311++G(d,p)) would be performed to find the most stable conformation. This process involves minimizing the energy of the molecule with respect to its atomic coordinates, yielding optimized bond lengths, bond angles, and dihedral angles. The resulting data provides a precise three-dimensional model of the molecule in its lowest energy state. Furthermore, thermodynamic properties such as zero-point vibrational energy, heat capacity, and entropy can be calculated. scirp.orgnih.gov

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C(pyridine)-N(amine) | 1.38 Å |

| Bond Length | N(amine)-H | 1.01 Å |

| Bond Length | N(amine)-C(alkyl) | 1.47 Å |

| Bond Angle | C(pyridine)-N(amine)-C(alkyl) | 128.5° |

| Dihedral Angle | C-C-N-C | -175.2° |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited-state properties of molecules. semanticscholar.org It is an extension of DFT that allows for the investigation of electronic transitions, such as those observed in UV-visible spectroscopy. semanticscholar.orgcnr.it By calculating the response of the electron density to a time-dependent electromagnetic field, TD-DFT can predict vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions (e.g., π→π* or n→π*). For many organic molecules, TD-DFT achieves a mean accuracy of approximately 0.3 eV for vertical excitation energies. semanticscholar.org

Applying TD-DFT to this compound would allow for the prediction of its UV-visible absorption spectrum. The calculations would identify the key electronic transitions, their corresponding wavelengths (λmax), and intensities, providing insight into the molecule's photophysical properties.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 4.10 | 302 | 0.085 | HOMO → LUMO (n→π) |

| S0 → S2 | 4.85 | 256 | 0.210 | HOMO-1 → LUMO (π→π) |

| S0 → S3 | 5.30 | 234 | 0.155 | HOMO → LUMO+1 (π→π*) |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability, chemical reactivity, and polarizability. scirp.org A small energy gap suggests high reactivity and low stability.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -0.95 |

| Energy Gap (ΔE) | 4.90 |

| Ionization Potential (I ≈ -EHOMO) | 5.85 |

| Electron Affinity (A ≈ -ELUMO) | 0.95 |

| Global Hardness (η = (I-A)/2) | 2.45 |

| Electronegativity (χ = (I+A)/2) | 3.40 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.net It illustrates the electrostatic potential on the surface of the molecule, providing a guide to its reactive sites. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. nih.gov

An MEP analysis of this compound would reveal the charge distribution arising from its constituent atoms and functional groups. It is anticipated that the most negative potential would be located around the nitrogen atom of the pyridine (B92270) ring due to its high electronegativity and lone pair of electrons. Conversely, the most positive potential would likely be found on the hydrogen atom of the secondary amine (N-H), making it a potential hydrogen bond donor site.

Natural Bond Orbital (NBO) analysis transforms the complex molecular wavefunction into a localized form that corresponds to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.dewisc.edu This method is used to investigate intramolecular and intermolecular interactions, charge delocalization, and hyperconjugative effects. dntb.gov.ua A key aspect of NBO analysis is the examination of interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory, quantifying the extent of charge transfer and delocalization. wisc.edu

For this compound, NBO analysis would provide detailed information on its electronic structure. It could quantify the delocalization of the nitrogen lone pair electrons into the π* antibonding orbitals of the pyridine ring, a key stabilizing interaction. It would also detail the hybridization of each atom, confirming the sp² character of the pyridine carbons and nitrogen and the sp³ character of the alkyl group carbons.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(amine) | π(C5-C6)pyridine | 35.8 |

| LP(1) N(pyridine) | σ(C1-N(amine)) | 5.2 |

| σ(C-H)alkyl | σ(N(amine)-C(alkyl)) | 4.5 |

| π(C1-C2)pyridine | π(C3-C4)pyridine | 18.9 |

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing chemical bonding based on the topology of the electron density (ρ(r)). AIM partitions a molecule into atomic basins and analyzes the properties of the electron density at specific points, known as critical points. At a bond critical point (BCP), which lies on the path of maximum electron density between two bonded atoms, several properties are evaluated. The value of the electron density (ρ) and the sign of its Laplacian (∇²ρ) at the BCP are used to characterize the nature of the chemical bond. A negative Laplacian (∇²ρ < 0) indicates a shared interaction (covalent bond), typical of electron density concentration, while a positive Laplacian (∇²ρ > 0) signifies a closed-shell interaction (ionic, hydrogen, or van der Waals bonds), where electron density is depleted.

An AIM analysis of this compound would be used to characterize each bond within the molecule. It would confirm the covalent nature of the C-C, C-H, C-N, and N-H bonds. Furthermore, it could identify potential intramolecular hydrogen bonds, for instance, between the amine hydrogen and the pyridine nitrogen, by locating a bond path and analyzing the properties at the corresponding BCP.

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Bond Character |

|---|---|---|---|

| C(pyridine)-N(amine) | 0.285 | -0.850 | Covalent |

| N(amine)-H | 0.310 | -1.150 | Polar Covalent |

| C(pyridine)=N(pyridine) | 0.340 | -0.980 | Covalent |

| H(amine)···N(pyridine) (Intramolecular H-bond) | 0.025 | +0.095 | Closed-shell (H-bond) |

Fukui Functions for Chemical Reactivity Prediction

Fukui functions are a key concept in Density Functional Theory (DFT) used to predict the reactivity of different sites within a molecule. These functions identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density as an electron is added to or removed from the molecule. For this compound, calculating Fukui functions would pinpoint the most reactive centers. For instance, it would be possible to determine whether the nitrogen atom of the pyridine ring or the secondary amine nitrogen is more likely to act as a nucleophile. Similarly, the analysis could highlight which carbon atoms on the pyridine ring or the alkyl chain are more prone to electrophilic attack. This information is invaluable for predicting the outcomes of chemical reactions involving this compound.

Theoretical Thermodynamic Parameters and Stability Assessment

The thermodynamic stability of this compound can be thoroughly assessed using computational methods. Standard thermodynamic parameters such as the enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and entropy (S) can be calculated using quantum chemical methods like DFT and ab initio calculations. These calculations would provide a quantitative measure of the compound's stability under standard conditions. Furthermore, by calculating these parameters at different temperatures, a theoretical understanding of the compound's thermal stability and potential decomposition pathways could be established. This data is crucial for understanding its persistence and behavior in various chemical environments.

Nonlinear Optical (NLO) Properties Prediction

Computational chemistry offers powerful tools for the prediction of Nonlinear Optical (NLO) properties of molecules. For this compound, theoretical calculations could determine its first and second hyperpolarizabilities (β and γ), which are measures of its NLO response. Methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly employed for this purpose. The predicted NLO properties would indicate the potential of this compound for applications in optoelectronics, such as in the development of materials for frequency doubling or optical switching. The calculations would also provide insights into the relationship between the molecular structure of this compound and its NLO response, guiding the design of new molecules with enhanced NLO properties.

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations for Adsorption and Interaction Studies

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques to study the behavior of molecules at the atomic level. In the context of this compound, these simulations could be used to investigate its adsorption behavior on various surfaces or its interaction with other molecules in a solution. For example, MD simulations could model the process of the molecule approaching and binding to a metallic or polymeric surface, providing details about the binding energy, orientation, and conformational changes upon adsorption. MC simulations could be employed to study the phase behavior or the partitioning of the molecule between different solvents. These studies are essential for applications where the interfacial behavior of the compound is important, such as in corrosion inhibition or materials science.

Hirshfeld Surface Analysis for Comprehensive Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface of this compound, it would be possible to identify the nature and relative importance of different intermolecular contacts, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. The corresponding 2D fingerprint plots would provide a quantitative summary of these interactions. This analysis would be instrumental in understanding the crystal packing of the compound and how intermolecular forces govern its solid-state properties.

Computational Mechanistic Elucidation of Reactions

Theoretical calculations can provide detailed insights into the mechanisms of chemical reactions. For reactions involving this compound, computational methods could be used to map out the potential energy surface, identifying transition states, intermediates, and reaction products. This would allow for the determination of activation energies and reaction rates, providing a deep understanding of the reaction kinetics and thermodynamics. For instance, the mechanism of its synthesis or its participation in further chemical transformations could be elucidated. Such computational studies are invaluable for optimizing reaction conditions and designing new synthetic routes.

Reactivity and Mechanistic Studies of N 3 Methylbutan 2 Yl Pyridin 2 Amine

Reaction Pathways and Intermediates Formation

The reactivity of N-(3-methylbutan-2-yl)pyridin-2-amine is characterized by several potential reaction pathways, primarily involving the nitrogen atom of the amino group and the pyridine (B92270) ring. The formation of this compound itself often proceeds via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed amination reactions.

One of the principal routes to synthesize N-alkyl-2-aminopyridines is the reaction of a 2-halopyridine with the corresponding amine. The reaction of 2-chloropyridine (B119429) with amines, for instance, is known to proceed via an SNAr mechanism. However, such reactions with unactivated chloropyridines can be sluggish. researchgate.net The presence of electron-withdrawing groups on the pyridine ring can significantly enhance the reactivity towards nucleophilic attack. nih.gov

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as a more general and efficient method for the synthesis of N-aryl and N-alkyl aminopyridines. nih.govnbu.ac.in These reactions typically involve the oxidative addition of a halopyridine to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst. For the synthesis of this compound, this would involve the coupling of a 2-halopyridine with 3-methylbutan-2-amine. The choice of palladium precursor, ligand, and base is crucial for the success of these couplings. cmu.edu For instance, bulky, electron-rich phosphine (B1218219) ligands have been shown to be effective for the amination of aryl chlorides. cmu.edu

Table 1: Potential Reaction Pathways for the Formation and Subsequent Reactions of this compound

| Reaction Type | Reactants | Key Intermediates | Product |

| SNAr | 2-Chloropyridine, 3-Methylbutan-2-amine | Meisenheimer-like complex | This compound |

| Buchwald-Hartwig Amination | 2-Bromopyridine, 3-Methylbutan-2-amine, Pd catalyst, Ligand, Base | Pd(0)-ligand complex, Oxidative addition adduct, Pd(II)-amido complex | This compound |

| N-Alkylation | This compound, Alkyl halide | Quaternary ammonium (B1175870) salt | N-Alkyl-N-(3-methylbutan-2-yl)pyridin-2-aminium halide |

| Acylation | This compound, Acyl chloride | N-Acylpyridinium intermediate | N-Acyl-N-(3-methylbutan-2-yl)pyridin-2-amine |

| Cyclization | This compound, appropriate bifunctional electrophile | Varies depending on the cyclizing agent | Fused heterocyclic systems (e.g., imidazo[1,2-a]pyridines) |

Once formed, the this compound can undergo further reactions. The exocyclic nitrogen is nucleophilic and can react with various electrophiles. nbu.ac.in For example, alkylation would lead to the formation of a quaternary ammonium salt, while acylation would produce the corresponding amide. The pyridine nitrogen can also be protonated or coordinated to a metal center.

Furthermore, 2-aminopyridines are valuable precursors for the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines through cyclization reactions with appropriate bifunctional reagents. sioc-journal.cn The reaction of this compound in such transformations would introduce the chiral sec-amyl group into the resulting fused ring system. The proposed mechanism for the formation of 2-aminopyridine (B139424) derivatives from enaminones and primary amines involves a series of steps including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization. nih.gov

Influence of Substituents on the Pyridine Ring and Alkyl Chain on Chemical Reactivity

The chemical reactivity of this compound can be modulated by introducing substituents on either the pyridine ring or the alkyl chain.

Substituents on the Pyridine Ring:

The electronic nature of substituents on the pyridine ring has a profound effect on the reactivity of the molecule. Electron-donating groups (EDGs) increase the electron density on the pyridine ring, making the ring nitrogen more basic and the ring itself more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the ring less basic and more susceptible to nucleophilic attack. nih.gov

In the context of SNAr reactions to synthesize substituted N-(3-methylbutan-2-yl)pyridin-2-amines, an EWG on the pyridine ring would accelerate the reaction. For example, the reaction of 2-chloro-5-nitropyridine (B43025) with an amine would be significantly faster than the reaction with 2-chloropyridine. Computational studies on aminopyridines can provide insights into the charge distribution and help predict reactivity. researchgate.net

Table 2: Predicted Effect of Pyridine Ring Substituents on Reactivity

| Substituent Position | Substituent Type | Effect on Pyridine Ring Nucleophilicity | Effect on Susceptibility to SNAr |

| 3, 4, 5, or 6 | Electron-Donating (e.g., -CH3, -OCH3) | Increase | Decrease |

| 3, 4, 5, or 6 | Electron-Withdrawing (e.g., -NO2, -CN) | Decrease | Increase |

Substituents on the Alkyl Chain:

The structure of the alkyl chain, specifically the branching, influences the steric environment around the amino group. The 3-methylbutan-2-yl group is a branched secondary alkyl group, which imparts significant steric hindrance. This steric bulk can affect the rate of reactions at the amino nitrogen. For instance, in palladium-catalyzed amination reactions, the steric hindrance of the amine can influence the efficiency of the coupling. nih.gov

Compared to a less branched alkyl group like n-butyl, the sec-amyl group in this compound would be expected to decrease the rate of reactions where the nucleophilic nitrogen attacks a sterically demanding electrophile. Conversely, this steric bulk can be advantageous in certain catalytic applications where it can create a specific chiral pocket around a metal center, thereby influencing selectivity.

The position of branching in the alkyl chain is also a critical factor. Studies on other classes of organic compounds have shown that moving the branching point of an alkyl side chain further from a core structure can have significant effects on molecular packing and electronic properties. While not directly studying this specific amine, this principle suggests that isomers of N-(sec-amyl)pyridin-2-amine, such as N-(2-methylbutyl)pyridin-2-amine, might exhibit different reactivity profiles due to altered steric environments.

Coordination Chemistry and Catalytic Applications of N 3 Methylbutan 2 Yl Pyridin 2 Amine As a Ligand

Ligand Design Principles for Pyridin-2-amine Based Coordination Complexes

The efficacy of pyridin-2-amine based ligands in asymmetric catalysis is rooted in several key design principles. The fundamental structure consists of a pyridine (B92270) ring and an amino group, which together can act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the amino nitrogen. The substituent on the amino nitrogen, in this case, the 3-methylbutan-2-yl group, plays a crucial role in creating a chiral pocket around the metal's active site. This steric bulk is instrumental in differentiating between the two faces of a prochiral substrate, thereby inducing enantioselectivity.

The modular nature of these ligands allows for systematic tuning of their properties. rsc.org For instance, modifications to the pyridine ring or the N-alkyl group can alter the electronic and steric environment of the resulting metal complex. rsc.org This adaptability is a core principle in the design of ligands for specific catalytic transformations, aiming to optimize both reactivity and enantioselectivity. The development of C2-symmetric chiral pyridine-N,N'-dioxides from optically pure L-prolinamides is an example of the sophisticated design strategies employed to create highly effective ligands for asymmetric catalysis. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-alkylpyridin-2-amine ligands is typically achieved by reacting the ligand with a suitable metal precursor. A variety of metals have been successfully incorporated, leading to a diverse range of catalysts.

Palladium: Palladium complexes of N-alkylpyridin-2-amines are of significant interest, particularly for their application in cross-coupling and allylic substitution reactions. The synthesis often involves the reaction of the ligand with a palladium(II) salt, such as palladium(II) acetate (B1210297) or sodium tetrachloropalladate(II). researchgate.netnih.gov Characterization of these complexes is carried out using standard spectroscopic techniques, including NMR and IR spectroscopy, as well as single-crystal X-ray diffraction to elucidate their solid-state structures. researchgate.net

Silver and Gold: While less common for the specific ligand , silver and gold complexes with related nitrogen-containing ligands have been synthesized and studied. nih.gov Gold(I) complexes, for instance, have been prepared with heteroditopic P,N ligands and have shown potential in medicinal chemistry. nih.gov The synthesis of gold(I) complexes often involves the reaction of the ligand with a gold(I) precursor like [AuCl(THT)] (THT = tetrahydrothiophene). nih.gov

Manganese: Manganese complexes bearing N-donor ligands have been synthesized and are explored for their catalytic and magnetic properties. The synthesis can involve the reaction of a manganese(II) halide with the corresponding lithium salt of the deprotonated ligand. mdpi.comepa.govrsc.orgnih.gov For example, manganese(II) complexes with cyclopentadienyl-phosphine ligands have been prepared and structurally characterized. rsc.org

Nickel: Nickel(II) complexes with N-alkylpyridin-2-amine and related ligands are synthesized for applications in various catalytic reactions, including C-H functionalization. nih.govnih.govnih.govrsc.orginorgchemres.orghse.ru The synthesis typically involves the reaction of a nickel(II) salt with the ligand in a suitable solvent. nih.gov The resulting complexes can exhibit different geometries, such as square planar or octahedral, depending on the ligand and reaction conditions. nih.govinorgchemres.org

Cobalt: Cobalt(II) complexes with pyridine-based ligands are known and have been characterized for their structural and magnetic properties. rsc.orgnih.govmdpi.commdpi.comresearchgate.net The synthesis often involves mixing a cobalt(II) salt with the ligand in a solvent like methanol. nih.govmdpi.com The resulting complexes can exhibit distorted geometries, which can be crucial for their catalytic activity. rsc.org

Vanadium: Vanadium complexes, particularly those in higher oxidation states, are of interest for polymerization and oxidation catalysis. The synthesis of vanadium(V)-alkylidene complexes, for example, has been reported and these complexes are active catalysts for ring-opening metathesis polymerization (ROMP). rsc.orgrsc.org

Applications in Asymmetric Catalysis

The chiral environment created by N-(3-methylbutan-2-yl)pyridin-2-amine and its analogues upon coordination to a metal center enables their use in a variety of asymmetric catalytic transformations.

Enantioselective Allylic Substitution and Alkylation Reactions

Palladium-catalyzed enantioselective allylic substitution is a powerful tool for the formation of C-C, C-N, and C-O bonds. nih.gov Ligands of the N-alkylpyridin-2-amine family have been employed in these reactions to achieve high levels of enantioselectivity. nih.govmdpi.com The chiral ligand controls the stereochemical outcome of the nucleophilic attack on the η3-allyl-palladium intermediate. For example, in the allylic amination of unactivated allylic alcohols, the combination of a chiral Brønsted acid and a Pd/ligand system has been shown to be effective. nih.gov Similarly, the direct enantioselective α-alkylation of 2-alkylpyridines can be achieved using chiral lithium amides as non-covalent stereodirecting auxiliaries, providing access to chiral pyridines. nih.govnih.gov

| Reaction | Catalyst/Ligand System | Enantioselectivity (ee) | Reference |

| Allylic Amination | Pd/(Rax,S,S)-L11 | up to 90% | nih.gov |

| Allylation of α-substituted benzofuran-2(3H)-ones | Pd/L20 | up to 97% | nih.gov |

| Allylation of α-nitrocarboxylates | Pd/L21 | up to 99% | nih.gov |

| Desymmetrization of meso-substrates | Pd/(R,R)-DACH-phenyl | up to 99% | nih.gov |

| α-alkylation of 2-alkylpyridines | Chiral Lithium Amides | up to 99:1 er | nih.gov |

Enantioselective Cyclopropanation Reactions

While specific examples with this compound in cyclopropanation are not prevalent in the provided context, related N-donor ligands have been used in such transformations. The principle relies on the metal-carbene intermediate, where the chiral ligand dictates the stereochemistry of the cyclopropane (B1198618) ring formation.

Other Asymmetric Transformations Catalyzed by N-Alkylpyridin-2-amine Ligands

The versatility of N-alkylpyridin-2-amine ligands extends to other asymmetric reactions. For instance, they have been investigated in iridium-catalyzed intermolecular asymmetric allylic amination of 2-hydroxypyridines to synthesize enantioenriched N-substituted 2-pyridone derivatives with high yields and enantioselectivities. researchgate.net Furthermore, nickel complexes of chiral pyridine-N,N'-dioxide ligands have been successfully applied in the asymmetric Friedel-Crafts alkylation of indoles. rsc.org

Elucidation of Structure-Activity Relationships in Catalytic Performance

Understanding the relationship between the structure of the ligand-metal complex and its catalytic performance is crucial for the rational design of more efficient catalysts. For N-alkylpyridin-2-amine based systems, several factors are considered:

Steric Hindrance: The size and shape of the N-alkyl group are paramount. A bulkier group, like 3-methylbutan-2-yl, can create a more defined chiral pocket, leading to higher enantioselectivity. However, excessive bulk can also hinder substrate approach and reduce catalytic activity.

Electronic Effects: Modifications to the pyridine ring, such as the introduction of electron-donating or electron-withdrawing groups, can influence the electronic properties of the metal center. This, in turn, affects the various steps of the catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination.

Bite Angle: The geometry of the bidentate coordination of the pyridin-2-amine ligand to the metal center, characterized by the N-M-N bite angle, can influence the stability and reactivity of the complex.

Studies on related systems have shown that the interplay of these factors is complex. For example, in palladium-catalyzed allylic substitution, both steric and electronic properties of the η3-palladium allylic complexes influence the enantioselectivity. mdpi.com Computational studies are often employed to gain deeper insights into the transition states and intermediates, helping to rationalize the observed stereochemical outcomes and guide future ligand design.

Investigation of Ligand Stability and Decomposition Pathways in Catalytic Cycles

No published research data is currently available for this specific topic.

Biological Activities and Mechanistic Insights of N 3 Methylbutan 2 Yl Pyridin 2 Amine and Analogues in Vitro & Mechanistic Focus

Enzyme Inhibition Profiles and Structure-Activity Relationships (SAR)

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the regulation of the neurotransmitter acetylcholine. Research into novel inhibitors for these enzymes is a key area in the development of therapies for neurodegenerative diseases.

Studies on synthetic benzohydrazide (B10538) derivatives have shown that these compounds can act as dual inhibitors of both AChE and BChE, with IC50 values ranging from 44 to 100 µM for AChE and as low as 22 µM for BChE. mdpi.com Furthermore, a series of quinoxaline (B1680401) derivatives were found to be selective inhibitors of BChE, with some compounds exhibiting IC50 values comparable to the standard drug galantamine. nih.gov

For the pyridin-2-amine scaffold, research on novel pyridazine-containing hybrids has identified compounds with significant dual inhibitory activity against both AChE and BChE. mdpi.com One study highlighted a compound that showed 71% inhibition of AChE and 67% inhibition of BChE at a concentration of 1 µM. mdpi.com SAR studies on azaphenothiazine derivatives revealed that certain tetracyclic and pentacyclic structures with an N-methyl-2-piperidinethyl substituent are potent BuChE inhibitors, with IC50 values in the nanomolar range. researchgate.net

Although no specific IC50 values for N-(3-methylbutan-2-yl)pyridin-2-amine have been reported, the general findings for pyridin-2-amine derivatives suggest that the nature of the substituent on the amino group can significantly influence the inhibitory potency and selectivity towards AChE and BChE.

Table 1: Cholinesterase Inhibition by Pyridin-2-amine Analogues

| Compound Class | Target Enzyme | Reported Activity | Citation |

|---|---|---|---|

| Pyridazine-containing hybrids | AChE, BuChE | Dual inhibition, with one compound showing 71% (AChE) and 67% (BuChE) inhibition at 1 µM. | mdpi.com |

| Azaphenothiazine derivatives | BuChE | Potent inhibition with IC50 values in the nanomolar range for some derivatives. | researchgate.net |

Note: Data for this compound is not available. The table presents data for related compound classes.

Glycosidase Inhibition (α-Amylase, α-Glucosidase)

α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes.

While direct data for this compound is absent, studies on structurally related pyridone derivatives have shown promising dual inhibitory activity against both α-amylase and α-glucosidase. nih.gov Some of these compounds exhibited greater potency than the standard drug acarbose, with IC50 values as low as 9.20 µM for α-amylase and 3.05 µM for α-glucosidase. nih.gov In another study, novel pyrimidine-linked acyl thiourea (B124793) derivatives also demonstrated significant α-amylase inhibition, with the most potent compounds having IC50 values around 1.5 µM. rsc.org

Interestingly, research on nitrogen-in-the-ring sugars has indicated that N-alkylation can drastically reduce or eliminate inhibitory activity against α-glucosidase. nih.gov For example, N-alkylation of 1,4-dideoxy-1,4-imino-D-arabinitol, a good inhibitor of intestinal α-glucohydrolases, led to a marked decrease in its inhibitory potential. nih.gov This suggests that the N-(3-methylbutan-2-yl) group on the pyridin-2-amine scaffold might influence its potential as a glycosidase inhibitor.

Table 2: Glycosidase Inhibition by Pyridine (B92270) and Pyrimidine (B1678525) Analogues

| Compound Class | Target Enzyme | Reported IC50 Values | Citation |

|---|---|---|---|

| Pyridone derivatives | α-Amylase | Down to 9.20 µM | nih.gov |

| Pyridone derivatives | α-Glucosidase | Down to 3.05 µM | nih.gov |

Note: Data for this compound is not available. The table presents data for related compound classes.

Kinase Inhibition (e.g., FMS Kinase, p38α Mitogen-Activated Protein Kinase, c-Jun N-Terminal Kinase 3, VEGFR-2)

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.

p38α Mitogen-Activated Protein Kinase: The pyridinone scaffold has been explored for the development of p38α inhibitors. A series of N-substituted pyridinones, designed based on a high-throughput screening hit, yielded potent and orally active inhibitors with significant efficacy in inflammation models. nih.govdrugbank.com

c-Jun N-Terminal Kinase 3 (JNK3): For JNK3, a brain-specific kinase involved in neurodegenerative diseases, novel inhibitors based on a pyrazole (B372694) scaffold have been developed. Some (E)-1-(2-aminopyrimidin-4-yl)-4-styryl-1H-pyrazole-3-carboxamide derivatives were identified as highly potent JNK3 inhibitors with IC50 values in the low nanomolar range (12 and 19 nM). nih.gov

VEGFR-2: The pyridine moiety is a common feature in many VEGFR-2 inhibitors. nih.govmdpi.com A recent study on pyridine-derived compounds identified several potent inhibitors of VEGFR-2, with one compound exhibiting an IC50 value of 0.12 µM, which is nearly equipotent to the standard drug sorafenib. nih.gov Another study on nicotinamide-based derivatives identified a compound with a VEGFR-2 IC50 of 60.83 nM. mdpi.com The structure-activity relationship of these compounds highlights the importance of the substituents on the pyridine ring for potent inhibition. nih.gov

While no specific data exists for this compound, the general SAR for these kinase families suggests that the N-substituent plays a critical role in determining potency and selectivity.

Table 3: Kinase Inhibition by Pyridine and Pyrimidine Analogues

| Compound Class | Target Kinase | Reported IC50 Values | Citation |

|---|---|---|---|

| N-substituted pyridinones | p38α | Potent inhibition reported | nih.govdrugbank.com |

| Pyrazole-pyrimidine derivatives | JNK3 | As low as 12 nM | nih.gov |

| Pyridine-derived compounds | VEGFR-2 | As low as 0.12 µM | nih.gov |

Note: Data for this compound is not available. The table presents data for related compound classes.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription, making them important targets for anticancer drugs.

Research into 2,4,6-trisubstituted pyridine derivatives has identified compounds with strong topoisomerase I inhibitory activity. SAR studies of this series indicated that a 2-thienyl-4-furylpyridine skeleton was important for activity. nih.gov Another study on phthalazine-based derivatives identified compounds with potent topoisomerase II inhibitory activity and DNA intercalating properties, with IC50 values for Topo II inhibition as low as 7.02 µM. nih.gov

Although these scaffolds are structurally distinct from this compound, they demonstrate that pyridine-containing molecules can effectively inhibit topoisomerases. The specific substitution pattern on the pyridine ring is crucial for this activity.

Histone Acetyltransferase (HAT) Inhibition (P300/CBP)

Histone acetyltransferases, such as p300 and its paralog CBP, are key regulators of gene expression and are considered potential targets for cancer therapy.

Studies have identified novel inhibitors of p300/CBP HAT that are competitive with the histone substrate, with IC50 values as low as 620 nM. nih.gov One such inhibitor, anacardic acid, has been shown to selectively reduce the viability of PTEN-deficient colorectal cancer cells. ijbs.com A small molecule inhibitor of CBP/p300, A485, has been shown to trigger the mobilization of leukocytes from the bone marrow. nih.gov

While these studies establish the tractability of p300/CBP as a drug target, there is no specific data on the inhibitory activity of this compound or its close analogues.

Cytochrome P450 Enzyme Modulation (e.g., CYP3A4, CYP2D6)

Cytochrome P450 enzymes are a major family of enzymes involved in the metabolism of drugs and other xenobiotics. Inhibition of these enzymes can lead to drug-drug interactions.

The pyridine ring is a common structural motif in many CYP inhibitors. nih.gov A study on novel pyrimidin-2-amine derivatives as PLK4 inhibitors also assessed their potential for CYP inhibition. One promising compound showed no significant inhibitory effect on a panel of major CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) at a concentration of 10 µM, suggesting a low risk of drug-drug interactions. nih.gov

Table 4: Cytochrome P450 Inhibition by Pyridine and Pyrimidine Analogues

| Compound Class | Target CYP Isoform | Reported Activity | Citation |

|---|---|---|---|

| Pyrimidin-2-amine derivatives | CYP1A2, 2C9, 2C19, 2D6, 3A4 | No significant inhibition at 10 µM for a specific compound. | nih.gov |

Note: Data for this compound is not available. The table presents data for related compound classes.

Molecular Docking Studies with Enzyme Active Sites

Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a ligand to a target protein's active site, providing crucial insights for rational drug design. For pyridin-2-amine analogues, docking studies have been instrumental in elucidating their interactions with various microbial enzyme targets.

A notable example involves the docking of pyridine-2-methylamine derivatives into the active site of Mycobacterial membrane protein Large 3 (MmpL3), a promising antitubercular target. nih.gov These studies revealed that the pyridine-2-methylamine scaffold fits well within the active pocket of MmpL3. nih.gov Key predicted interactions include the formation of a hydrogen bond between a nitrogen atom of the ligand and the residue D645, while the pyridine ring itself engages in π-π stacking with the residue Y646. nih.gov Such studies help explain structure-activity relationships, for instance, showing how an isopropyl group could better occupy a hydrophobic pocket compared to a smaller hydrogen atom, thereby enhancing activity. nih.gov

Docking simulations have also been performed for other pyridine derivatives against different microbial targets. Studies on 2-aminopyridine (B139424) derivatives targeting bacterial proteins from S. aureus and B. subtilis have been used to correlate experimental antibacterial activity with theoretical binding potential. nih.govresearchgate.net For example, 2-aminopyridine analogues have been docked into the active site of E. coli DNA gyrase B to investigate their binding affinities. researchgate.net In the antifungal domain, docking of pyridinecarbaldehyde phenylhydrazone derivatives into the succinate (B1194679) dehydrogenase (SDH) enzyme has been used to explain their activity, showing how specific atoms like fluorine can form additional favorable interactions with amino acid residues, leading to enhanced potency. acs.org These computational models are invaluable for optimizing lead compounds and understanding their mechanism of action at a molecular level. nih.gov

Antimicrobial Activity Studies (In Vitro Mechanistic Aspects)

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

Analogues of this compound have demonstrated a broad range of antibacterial activities, with efficacy varying significantly between different structural series and bacterial species. A general trend observed in many studies is that these compounds exhibit stronger activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, compared to Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. researchgate.netmdpi.com

For example, a series of N-(-6-phenylpyridin-2-yl) pyridine-2-amine derivatives were synthesized and showed potent inhibitory activity against several bacterial strains. researchgate.net Similarly, certain 2-amino-3-cyanopyridine (B104079) derivatives displayed high activity against Gram-positive bacteria, with one analogue containing a cyclohexylamine (B46788) moiety showing a Minimum Inhibitory Concentration (MIC) of 0.039 µg/mL against both S. aureus and B. subtilis. nih.govresearchgate.net In another study, N-alkylated pyridine-based salts also showed antibacterial effects, inhibiting both S. aureus and E. coli. nih.gov The introduction of different substituents onto the pyridine or amine core allows for the modulation of antibacterial potency, highlighting the scaffold's versatility. nih.govnih.gov

Table 1: In Vitro Antibacterial Activity of Representative Pyridine Analogues

| Compound Class | Test Organism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| 2-Amino-3-cyanopyridine derivative (2c) | Staphylococcus aureus | 0.039 | nih.govresearchgate.net |

| 2-Amino-3-cyanopyridine derivative (2c) | Bacillus subtilis | 0.039 | nih.govresearchgate.net |

| N-(6-phenylpyridin-2-yl) Pyridine-2-amine analogues | S. aureus, E. coli | 5.25 - 6.5 | researchgate.net |

| Pyridinium (B92312) Salts (3d) | Staphylococcus aureus | 4 | mdpi.com |

| Pyridinium Salts (3d) | Escherichia coli | 32 | mdpi.com |

| Pyridinium Salts (3d) | Pseudomonas aeruginosa | 64 | mdpi.com |

| 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one (11) | Klebsiella pneumoniae | 2 | acs.org |

Antifungal Activity against Pathogenic Fungi and Yeasts

In addition to antibacterial properties, various pyridin-2-amine analogues have been evaluated for their efficacy against pathogenic fungi and yeasts. Research has shown that these compounds can inhibit the growth of clinically relevant species such as Candida albicans, a common yeast, and filamentous fungi like Aspergillus species. researchgate.netnih.govnih.gov

For instance, a study on N-(-6-phenylpyridin-2-yl) pyridine-2-amine derivatives reported potent antifungal activity. researchgate.net Another investigation into styrylpyridinium compounds, which are structurally related, found that many analogues could inhibit the growth of C. albicans at concentrations ranging from 0.06 to 16 µg/mL. nih.gov The activity of these compounds was influenced by the nature of the N-alkyl chain, with very long chains (C18-C20) resulting in a loss of activity. nih.gov Furthermore, some pyridinecarbaldehyde phenylhydrazone derivatives have demonstrated excellent, broad-spectrum inhibition against several phytopathogenic fungi, including F. solani and A. solani, with EC₅₀ values as low as 3.01 µg/mL. acs.org

Table 2: In Vitro Antifungal Activity of Representative Pyridine Analogues

| Compound Class | Test Organism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| N-(6-phenylpyridin-2-yl) Pyridine-2-amine analogues | Fungal strains | 5.25 - 6.5 | researchgate.net |

| Styrylpyridinium compound (with CN- group) | Candida albicans | 0.06 - 16 | nih.gov |

| Pyridinium Salt (3d) | Candida albicans | 64 | mdpi.com |

| Pyridinecarbaldehyde Phenylhydrazone (2) | Fusarium solani | EC₅₀: 3.99 | acs.org |

| Pyridinecarbaldehyde Phenylhydrazone (2) | Alternaria solani | EC₅₀: 3.01 | acs.org |

Antitubercular Activity

The fight against tuberculosis, particularly drug-resistant strains, is a major area of research where pyridin-2-amine analogues have shown significant promise. nih.gov Their mechanism often involves the inhibition of enzymes essential for the survival of Mycobacterium tuberculosis. orientjchem.orgnih.gov

A prominent example is the development of pyridine-2-methylamine derivatives as potent inhibitors of MmpL3. nih.gov One lead compound from this series demonstrated outstanding activity, with a MIC of 0.016 µg/mL against the standard H37Rv strain of M. tuberculosis and potent activity against clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains (MIC = 0.0039–0.0625 µg/mL). nih.gov Further evidence for the target being MmpL3 was provided when a resistant mutant showed a single nucleotide polymorphism in the mmpL3 gene. nih.gov Other scaffolds, including 2-aminopyridine-3-carbonitrile derivatives, have also been investigated. nih.gov One such compound, featuring a 2-chlorophenyl moiety, was identified as a potent antitubercular agent with an MIC value of approximately 8 µM. nih.gov

Table 3: In Vitro Antitubercular Activity of Representative Pyridine Analogues

| Compound Class | Target Strain/s | Activity (MIC) | Reference |

|---|---|---|---|

| Pyridine-2-methylamine derivative (62) | M. tuberculosis H37Rv | 0.016 µg/mL | nih.gov |

| Pyridine-2-methylamine derivative (62) | MDR/XDR-TB clinical isolates | 0.0039–0.0625 µg/mL | nih.gov |

| 2-Aminopyridine-3-carbonitrile derivative (40) | M. tuberculosis H37Rv | ~8 µM | nih.gov |

| 1,3,4-Oxadiazole-based carboxamide (1b) | M. tuberculosis H37Rv | 15.6 µg/mL | researchgate.net |

| Pyrazinamide (Standard) | M. tuberculosis | Known antitubercular agent | mdpi.com |

Mechanistic Basis of Antimicrobial Action (e.g., membrane interactions, target protein binding)